Cas no 39033-71-1 (Phenyl 3-amino-4-(phenylamino)benzoate)

Phenyl 3-amino-4-(phenylamino)benzoate structure
39033-71-1 structure
商品名:Phenyl 3-amino-4-(phenylamino)benzoate
CAS番号:39033-71-1
MF:C19H16N2O2
メガワット:304.34254
CID:1093632
PubChem ID:53634373

Phenyl 3-amino-4-(phenylamino)benzoate 化学的及び物理的性質

名前と識別子

    • Phenyl 3-amino-4-(phenylamino)benzoate
    • phenyl 3-amino-4-anilinobenzoate
    • 39033-71-1
    • SB82805
    • SCHEMBL11794787
    • Phenyl3-amino-4-(phenylamino)benzoate
    • インチ: InChI=1S/C19H16N2O2/c20-17-13-14(19(22)23-16-9-5-2-6-10-16)11-12-18(17)21-15-7-3-1-4-8-15/h1-13,21H,20H2
    • InChIKey: ABQXNTBDPXISJD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)N

計算された属性

  • せいみつぶんしりょう: 304.121177757g/mol
  • どういたいしつりょう: 304.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 64.4Ų

Phenyl 3-amino-4-(phenylamino)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735054-1g
Phenyl 3-amino-4-(phenylamino)benzoate
39033-71-1 98%
1g
¥3444.00 2024-05-15
Alichem
A019098260-1g
Phenyl 3-amino-4-(phenylamino)benzoate
39033-71-1 95%
1g
$347.68 2023-09-02
Crysdot LLC
CD12076148-1g
Phenyl 3-amino-4-(phenylamino)benzoate
39033-71-1 95+%
1g
$402 2024-07-24

Phenyl 3-amino-4-(phenylamino)benzoate 関連文献

Phenyl 3-amino-4-(phenylamino)benzoateに関する追加情報

Phenyl 3-Amino-4-(Phenylamino)Benzoate: A Comprehensive Overview

Phenyl 3-Amino-4-(Phenylamino)Benzoate (CAS No: 39033-71-1) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as phenyl (3-amino-4-phenylamino)benzoate, is characterized by its unique molecular structure, which combines aromatic rings with amino and ester functionalities. The compound's structure lends itself to a variety of potential applications, particularly in drug design and advanced materials.

The molecular structure of Phenyl 3-Amino-4-(Phenylamino)Benzoate consists of a benzoate ester group attached to a benzene ring that is further substituted with amino and phenylamino groups. This combination of functional groups provides the compound with versatile chemical properties, including the ability to form hydrogen bonds, participate in π-π interactions, and exhibit aromaticity. These properties make it an attractive candidate for use in pharmaceuticals, where such functionalities are often critical for drug-receptor interactions.

Recent studies have explored the potential of Phenyl 3-Amino-4-(Phenylamino)Benzoate in the development of new drugs targeting various diseases. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. The compound's ability to act as a building block for more complex molecules has been highlighted in several publications, emphasizing its importance in medicinal chemistry.

In addition to its pharmaceutical applications, Phenyl 3-Amino-4-(Phenylamino)Benzoate has shown promise in materials science. Its aromatic structure and functional groups make it suitable for use in the synthesis of advanced polymers and organic semiconductors. Recent research has focused on its potential as a component in high-performance materials for electronic devices, where its electronic properties could contribute to improved device performance.

The synthesis of Phenyl 3-Amino-4-(Phenylamino)Benzoate typically involves multi-step organic reactions, often utilizing coupling agents and protecting groups to achieve the desired product. Researchers have optimized these synthetic pathways to improve yield and purity, making the compound more accessible for further studies and applications.

From a physical chemistry perspective, Phenyl 3-Amino-4-(Phenylamino)Benzoate exhibits interesting spectroscopic properties that have been studied using techniques such as UV-vis spectroscopy and nuclear magnetic resonance (NMR). These studies provide insights into the compound's electronic structure and intermolecular interactions, which are crucial for understanding its behavior in different environments.

Furthermore, the compound's stability under various conditions has been evaluated, revealing its suitability for use in both laboratory settings and industrial applications. Its resistance to degradation under certain conditions makes it a viable option for long-term storage and use in demanding environments.

In conclusion, Phenyl 3-Amino-4-(Phenylamino)Benzoate (CAS No: 39033-71-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique molecular structure, combined with recent advances in synthetic methods and material science, positions it as an important molecule for future research and development.

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